2-(Oxan-4-yloxy)quinoline
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Overview
Description
2-(Oxan-4-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure with an oxan-4-yloxy substituent. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Quinolines, in general, have been known to interact with bacterial enzymes such as gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinolines typically act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, thereby inhibiting bacterial growth .
Biochemical Pathways
Quinolines are known to interfere with dna supercoiling, a critical process in dna replication and transcription . This interference can disrupt various downstream cellular processes, leading to bacterial cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity .
Result of Action
Quinoline derivatives have demonstrated various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Oxan-4-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Furthermore, the presence of chloride in the environment can affect the electro-oxidation process of quinoline, influencing its removal efficiency .
Biochemical Analysis
Biochemical Properties
Quinoline-based compounds have been known to exhibit various biological activities It is plausible that 2-(Oxan-4-yloxy)quinoline may interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions
Cellular Effects
Some quinoline derivatives have shown inhibitory effects on the growth of Mycobacterium tuberculosis It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is suggested that quinoline derivatives may target the cytochrome bc1 complex This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to accelerate the reaction. The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yloxy group, where nucleophiles such as amines or thiols replace the oxan-4-yloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
2-(Oxan-4-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but without the oxan-4-yloxy substituent.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-(Oxan-4-yloxy)quinoline is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(oxan-4-yloxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-6-14(15-13)17-12-7-9-16-10-8-12/h1-6,12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOIIZLAPKBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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